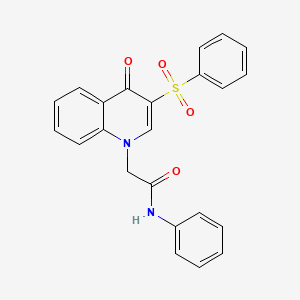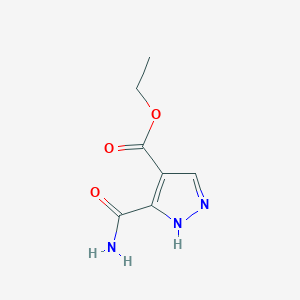![molecular formula C16H25N3O B2590468 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline CAS No. 2007917-26-0](/img/structure/B2590468.png)
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline” is a complex organic molecule with a molecular formula of C16H27N3O . It is a gray solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O/c1-20-15-12-13 (2-3-14 (15)17)19-10-6-16 (7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.39 . It is a gray solid at room temperature .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Respiratory Diseases Treatment Compounds related to 4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline, acting as CCR8 antagonists, have been identified as potential treatments for respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. These compounds target chemokine-mediated diseases by inhibiting the CCR8 receptor, which plays a crucial role in the inflammatory response associated with these conditions (Norman, 2007).
Broad Therapeutic Potential The synthesis and study of 1,9-diazaspiro[5.5]undecanes have shown that these compounds have potential applications in treating a wide range of disorders, including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. This broad therapeutic potential is attributed to the unique structural features and biological activities of these compounds (Blanco‐Ania et al., 2017).
Chemical Synthesis and Material Science
Synthesis Techniques The construction of 3,9-diazaspiro[5.5]undecane derivatives has been achieved through innovative synthesis techniques, such as intramolecular spirocyclization of 4-substituted pyridines. This method allows for the efficient production of these compounds, which are significant for their biological applications and as intermediates in organic synthesis (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis Advancements in the synthesis of nitrogen-containing spiro heterocycles, specifically 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, have been made through a catalyst-free synthesis process. This process involves a [5 + 1] double Michael addition reaction, highlighting an eco-friendly and efficient approach to generating these compounds (Aggarwal et al., 2014).
Photophysical Studies and Solvatochromic Analysis Research into diazaspiro compounds, including their synthesis, photophysical studies, and solvatochromic analysis, has contributed to understanding their optical and electronic properties. These studies are essential for applications in material science and photonic devices, where these compounds could be used due to their interesting fluorescent properties and solvent-dependent behavior (Aggarwal & Khurana, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
4-(3,9-diazaspiro[5.5]undecan-3-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-20-15-12-13(2-3-14(15)17)19-10-6-16(7-11-19)4-8-18-9-5-16/h2-3,12,18H,4-11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHAMWXAXMVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC3(CCNCC3)CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)



![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2590390.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)

![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)


![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2590400.png)
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![propyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2590408.png)